N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-12(18-9(2)15-8)7-13(17)16-11-5-3-4-10(14)6-11/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDKSUYAPRPCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 3-chloroaniline with 2,4-dimethylthiazole-5-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. Molecular docking studies suggest that this compound can effectively bind to the active site of 5-lipoxygenase, indicating its potential for further optimization and development as an anti-inflammatory drug .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of thiazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria . The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for treating infections resistant to conventional antibiotics.
Anticancer Potential
This compound has shown efficacy in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast (MCF7) and lung cancer cells. The compound's ability to interfere with cancer cell metabolism and signaling pathways makes it a subject of interest for anticancer drug development .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity
Thiazolidinedione Derivatives
- (Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74) This derivative replaces the dimethylthiazole with a 2,4-dioxothiazolidine ring and introduces a phenoxy linker. It exhibits anti-inflammatory activity with an IC50 of 25.2 µM for iNOS inhibition, outperforming aspirin (IC50 = 3.0 mM) . The dioxothiazolidine group enhances hydrogen bonding and π-π stacking interactions, likely improving target engagement.
- 5-Benzylidenethiazolidine-2,4-dione Derivatives Compounds such as (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (Compound 73) show higher potency (IC50 = 8.66 µM) due to the fluorophenyl group, which increases lipophilicity and membrane permeability .
Thiazole-Acetamide Analogues with Varied Substituents
- N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide This compound (MW = 300.79) replaces the dimethylthiazole with a mercapto-oxo-thiazolidine system.
N-[4-(2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl)pyridin-2-yl]acetamide
A more complex analogue (MW = 454.97) incorporates a pyridine and acetylpiperidine moiety. The extended structure likely improves solubility but may reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Calculated using ChemDraw.
Biological Activity
N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : C12H12ClN3OS
- CAS Number : Not specified in the available literature.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-containing compounds can act synergistically with established antibiotics like ciprofloxacin and ketoconazole. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 5a | 0.30 | 0.35 | Bactericidal |
| 4a | 0.28 | 0.30 | Bactericidal |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in vitro. The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for potential therapeutic applications . Additionally, the IC50 values for cytotoxicity were reported to be greater than 60 μM, indicating low toxicity towards human cells.
The mechanism by which thiazole derivatives exert their biological effects includes inhibition of key enzymes involved in bacterial survival and proliferation. For example, some compounds have been identified as potent inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual action enhances their potential as therapeutic agents.
Case Study 1: Synergistic Effects with Antibiotics
In a study evaluating the synergistic effects of this compound with ciprofloxacin and ketoconazole against Staphylococcus aureus and Staphylococcus epidermidis, the combination therapy resulted in significantly reduced MICs compared to individual treatments . This suggests that the thiazole derivative not only acts effectively on its own but also enhances the efficacy of existing antibiotics.
Case Study 2: Anticancer Potential
Preliminary investigations into the anticancer properties of thiazole derivatives have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate these mechanisms fully.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-chloroaniline with a pre-formed 2,4-dimethylthiazole-acetic acid derivative. Key steps include:
- Acylation : Reacting 3-chloroaniline with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane at 20–25°C to form the acetamide backbone .
- Thiazole Ring Formation : Cyclization of intermediates using reagents like sodium hydroxide (NaOH) in ethanol under reflux conditions . Optimization strategies include:
- Using continuous flow reactors for scalability and yield improvement .
- Purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect tautomeric equilibria (e.g., thiazolidinone-thiazole tautomerism) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly to validate stereochemistry and hydrogen-bonding networks .
- HPLC-MS : To assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers address potential tautomerism in the thiazole ring during structural analysis?
The compound may exhibit tautomerism between thiazole and thiazolidinone forms, which can complicate spectral interpretation. Methodological approaches include:
- Dynamic NMR Studies : Monitor temperature-dependent chemical shifts to identify tautomeric ratios (e.g., 1:1 equilibrium observed in similar thiazole-acetamides) .
- Computational Modeling : DFT calculations to predict stable tautomers and compare with experimental data .
Q. What experimental strategies are effective for evaluating its potential as an enzyme inhibitor or receptor modulator?
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based methods .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., observed docking poses in thiazole-triazole derivatives) .
- Cellular Uptake Studies : Fluorescence labeling or radioligand assays to assess membrane permeability .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., pyridyl) groups to evaluate effects on potency .
- Pharmacophore Mapping : Identify critical moieties (e.g., chlorophenyl for hydrophobic interactions, thiazole for π-stacking) via 3D-QSAR modeling .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Purity Verification : Reassess compound purity using HPLC and elemental analysis to rule out impurities as confounding factors .
- Tautomer-Specific Assays : Test individual tautomers (isolated via chromatography) to determine if bioactivity is tautomer-dependent .
- Dose-Response Curves : Ensure consistent IC₅₀ measurements across multiple assays (e.g., enzymatic vs. cell-based) .
Q. What methodologies are recommended for optimizing reaction conditions in multi-step syntheses?
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to balance reaction rate and yield .
- Catalyst Selection : Test bases like K₂CO₃ or NaOH for deprotonation efficiency in coupling reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
